molecular formula C20H20ClN3O2S B2451946 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-34-3

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2451946
M. Wt: 401.91
InChI Key: QBJYRAKLSRNKNZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a quinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Analysis : The compound was synthesized and characterized using techniques like X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. Density Functional Theory (DFT) calculations were performed to understand its molecular properties (Murugesan et al., 2021).

Biological Activities and Applications

  • Antifungal and Antibacterial Activity : New derivatives of quinoline were synthesized and evaluated for antifungal and antibacterial activities. Most compounds exhibited significant activity against tested strains (Kategaonkar et al., 2010).
  • Antiproliferative Activities : A series of 2-anilinoquinolines possessing a 4-methylpiperazin-1-yl propoxy moiety were synthesized as potential anticancer agents. They displayed potent antiproliferative activities against various cancer cell lines (El-Damasy et al., 2016).

Chemical Properties and Synthesis

  • Molecular Docking Studies : The biological activity of the compound was elucidated by molecular docking studies, providing insights into its binding mechanisms (Murugesan et al., 2021).
  • Synthesis of Novel Derivatives : Various novel derivatives of quinoline were synthesized, showcasing the versatility of the compound in chemical synthesis (Chung & Kim, 1995).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-23-10-12-24(13-11-23)20-17-4-2-3-5-18(17)22-14-19(20)27(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJYRAKLSRNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

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